2-Bromo-1-(3,4-dichlorophenyl)ethanone

Description

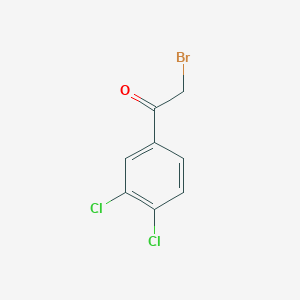

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKFHEFMTRCFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288450 | |

| Record name | 3,4-Dichlorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-10-2 | |

| Record name | 2632-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3,4-dichlorophenacyl bromide, is a halogenated acetophenone derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its utility stems from its role as a versatile synthetic intermediate, or synthon, for the construction of more complex molecular architectures, particularly heterocyclic compounds.[1] The presence of the dichloro-substituted phenyl ring and the reactive α-bromo ketone functionality makes it a valuable building block in the development of novel therapeutic agents and other biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safety considerations.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrCl₂O | [3][4] |

| Molecular Weight | 267.93 g/mol | [4] |

| Monoisotopic Mass | 265.89008 Da | [4][5] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 2632-10-2 | [4] |

| XLogP3 | 3.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effects of the adjacent carbonyl group and the bromine atom make this α-carbon highly susceptible to nucleophilic attack.[1]

This compound is a key precursor in the synthesis of various heterocyclic structures, such as thiazoles and thioamides, which are prominent scaffolds in many pharmaceuticals.[1] The 3,4-dichlorophenyl moiety is a common feature in drug design, often included to modulate factors like binding affinity and metabolic stability.[1]

A primary reaction pathway involves nucleophilic substitution, where a nucleophile displaces the bromide ion.[1] For instance, thiols readily react with this α-bromo ketone to form α-thio ketones.[1]

Figure 1: Generalized Nucleophilic Substitution Pathway.

Experimental Protocols

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the bromination of its precursor, 1-(3,4-dichlorophenyl)ethanone.[1] This reaction specifically targets the α-position to the carbonyl group. A general procedure, adapted from the synthesis of a similar compound, is as follows:

Materials:

-

1-(3,4-dichlorophenyl)ethanone

-

Bromine

-

Ethyl ether (or another suitable solvent like acetic acid)[7][8]

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(3,4-dichlorophenyl)ethanone in a suitable solvent, such as ethyl ether, in a reaction flask.[7]

-

Slowly add a stoichiometric equivalent of bromine to the solution.[7] The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

-

Once the reaction is complete, the organic phase should be washed sequentially with water and brine to remove any unreacted bromine and other aqueous-soluble impurities.[7]

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate.[7]

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure (in vacuo) to yield the crude this compound.[7] Further purification can be achieved through recrystallization or column chromatography if necessary.

Figure 2: General Synthesis Workflow.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[9][10][11][12]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H319: Causes serious eye irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][13]

-

Handling: Avoid contact with skin and eyes.[11][12] Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[9][10] Keep locked up.[9][13]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][14]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][14]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9][10]

-

-

Incompatible Materials: Strong oxidizing agents, bases, and amines.[9][10]

Conclusion

This compound is a pivotal intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity. Its well-defined reactivity, centered on the α-bromo ketone moiety, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its chemical properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. This compound | 2632-10-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | C8H5BrCl2O | CID 244751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H5BrCl2O) [pubchemlite.lcsb.uni.lu]

- 6. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Weight of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a compound of interest in various research and development applications. The determination of an accurate molecular weight is fundamental for a wide range of experimental procedures, including quantitative analysis, stoichiometry of chemical reactions, and the interpretation of mass spectrometry data.

Molecular Formula and Structure

The chemical structure of this compound consists of a dichlorinated phenyl ring attached to a bromoethanone moiety. Its molecular formula has been determined to be C8H5BrCl2O [1][2]. This formula is the cornerstone for calculating the compound's molecular weight.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights for the elements present in this compound are:

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(8 × 12.011) + (5 × 1.008) + (1 × 79.904) + (2 × 35.453) + (1 × 15.999) = 267.937 g/mol

This calculated value is consistent with published data, which reports the molecular weight as approximately 267.93 g/mol [1][2].

Data Presentation: Summary of Atomic Contributions

The following table provides a clear and structured summary of the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 267.937 |

Experimental Protocols

The molecular formula and atomic weights used in this guide are established through various experimental techniques. The determination of a compound's molecular formula typically involves a combination of mass spectrometry, to find the mass-to-charge ratio of the molecular ion, and elemental analysis, which determines the percentage composition of each element. The standard atomic weights of elements are determined by the IUPAC Commission on Isotopic Abundances and Atomic Weights based on mass spectrometric measurements of the isotopic abundances in terrestrial materials.

Visualization of Molecular Weight Calculation

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.

Caption: Logical workflow for calculating the molecular weight.

References

- 1. This compound | C8H5BrCl2O | CID 244751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. byjus.com [byjus.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

- 8. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. princeton.edu [princeton.edu]

An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-bromo-1-(3,4-dichlorophenyl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and crucial safety information.

Chemical Identity and Nomenclature

The compound with the structure this compound has the official IUPAC name This compound .[1] It is also commonly known by synonyms such as 3,4-Dichlorophenacyl bromide and 2-Bromo-3',4'-dichloroacetophenone.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2632-10-2[1] |

| Molecular Formula | C₈H₅BrCl₂O[1][2] |

| InChI Key | PAKFHEFMTRCFAU-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1C(=O)CBr)Cl)Cl[1] |

Physicochemical Properties

This compound is a solid at room temperature and is primarily used in laboratory settings for research and development.[2]

| Property | Value |

| Molecular Weight | 267.93 g/mol [1] |

| Physical Form | Solid[2] |

| Purity (Typical) | 95% - 97%[2] |

| Monoisotopic Mass | 265.89008 Da[1] |

Synthesis and Reaction Pathways

This compound is typically synthesized via the α-bromination of its corresponding ketone, 1-(3,4-dichlorophenyl)ethanone. This electrophilic substitution reaction is a fundamental process in organic synthesis.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is adapted from established methods for the synthesis of analogous α-bromo ketones.[3][4]

Materials:

-

1-(3,4-dichlorophenyl)ethanone

-

Bromine (Br₂)

-

Solvent (e.g., Glacial Acetic Acid, Ethyl Ether, or Dichloromethane)

-

Sodium Bicarbonate (NaHCO₃) solution (5%, aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, and rotary evaporator.

Procedure:

-

Dissolve 1-(3,4-dichlorophenyl)ethanone (1 equivalent) in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred mixture. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 4-12 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by pouring the mixture into cold water.

-

If acetic acid was used, neutralize the mixture with a 5% sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash them sequentially with 5% sodium bicarbonate solution, water, and finally, brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations of Synthesis and Reaction Logic

The following diagrams illustrate the experimental workflow and the underlying chemical logic of the synthesis.

Caption: A flowchart of the synthesis and purification process.

Caption: The logical steps of the electrophilic α-bromination reaction.

Safety and Handling

This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[5][6]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |

Handling and First Aid:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][6]

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6]

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, containing both an electrophilic carbonyl group and a reactive carbon-bromine bond, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. It is frequently used as a starting material in the development of novel pharmaceutical agents and agrochemicals. For instance, similar α-haloketones are used in the synthesis of conazole derivatives and Mannich bases, which are classes of compounds with known biological activities.[8]

References

- 1. This compound | C8H5BrCl2O | CID 244751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a key intermediate in synthetic organic chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic pathway.

Chemical Identity and Synonyms

This compound is a halogenated acetophenone derivative. Due to its reactive nature, it serves as a versatile building block in the synthesis of a variety of heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical agents.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 2632-10-2[1] |

| Molecular Formula | C₈H₅BrCl₂O[1] |

| InChI Key | PAKFHEFMTRCFAU-UHFFFAOYSA-N[1] |

A variety of synonyms are used in literature and commercial listings to refer to this compound:

| Synonym |

| 3,4-Dichlorophenacyl bromide[1] |

| 2-Bromo-3',4'-dichloroacetophenone[1] |

| α-Bromo-3,4-dichloroacetophenone |

| 1-(3,4-Dichlorophenyl)-2-bromoethanone |

| 2-Bromo-1-(3,4-dichloro-phenyl)-ethanone |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 267.93 g/mol | [1] |

| Appearance | White to pale cream powder | Thermo Fisher Scientific |

| Melting Point | 54.0-60.0 °C | Thermo Fisher Scientific |

| Purity | ≥97.5% (GC) | Thermo Fisher Scientific |

| SMILES | C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 1-(3,4-dichlorophenyl)ethanone. This method is adapted from established procedures for the synthesis of similar α-bromo ketones.

Materials:

-

1-(3,4-dichlorophenyl)ethanone

-

Bromine (Br₂)

-

Methanol

-

Toluene

-

Water (deionized)

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Stirring plate with a magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)ethanone (1 equivalent) in methanol.

-

Heat the solution to 45-50 °C with stirring.

-

Slowly add bromine (1 equivalent) dropwise to the solution using a dropping funnel. Maintain the temperature between 45-50 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the methanol from the reaction mixture by distillation under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in toluene.

-

Wash the toluene solution three times with water in a separatory funnel to remove any remaining acids.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene by distillation under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives from α-haloketones and a thioamide. In this case, this compound is reacted with thiourea.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Water (deionized)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Stirring plate with a magnetic stirrer

-

Büchner funnel and flask for filtration

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-amino-4-(3,4-dichlorophenyl)thiazole.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole from this compound, as described in the protocol above.

Caption: Synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole.

References

3,4-Dichlorophenacyl bromide properties

An In-depth Technical Guide to 3,4-Dichlorophenacyl Bromide for Scientific Professionals

Introduction

3,4-Dichlorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(3,4-dichlorophenyl)ethanone, is an α-haloketone derivative.[1] It belongs to a class of compounds extensively used in biochemical research as irreversible inhibitors of phospholipase A2 (PLA2) enzymes.[2][3] By covalently modifying the active site of PLA2, these reagents serve as critical tools for studying the roles of these enzymes in various physiological and pathological processes, particularly in the inflammatory cascade. This guide provides a detailed overview of its chemical properties, mechanism of action, relevant experimental protocols, and safety information for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of 3,4-Dichlorophenacyl bromide are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white to light yellow crystalline powder.

| Property | Value | Source(s) |

| Physical State | Solid, Crystalline Powder | [4] |

| Appearance | White to Light Yellow | |

| Melting Point | 54 - 60 °C | [4][5] |

| Boiling Point | 338.5 °C at 760 mmHg | [5] |

| Density | 1.695 g/cm³ | [5] |

| Flash Point | 158.5 °C | [5] |

| Vapor Pressure | 9.77E-05 mmHg at 25°C | [5] |

Chemical Identifiers

Precise identification of chemical compounds is crucial for scientific accuracy and safety. The following table lists the key identifiers for 3,4-Dichlorophenacyl bromide.

| Identifier | Value | Source(s) |

| CAS Number | 2632-10-2 | [1][5] |

| Molecular Formula | C₈H₅BrCl₂O | [1][5] |

| Molecular Weight | 267.93 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-3',4'-dichloroacetophenone | [1][4] |

| InChI Key | PAKFHEFMTRCFAU-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | [1][4] |

Mechanism of Action: Inhibition of Phospholipase A2

3,4-Dichlorophenacyl bromide is a well-established inhibitor of phospholipase A2 (PLA2).[3][6] Its mechanism of action involves the irreversible covalent modification of a critical histidine residue within the enzyme's active site. This alkylation prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity.

PLA2 enzymes are central to the inflammatory response as they catalyze the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is the primary precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. By blocking PLA2, 3,4-Dichlorophenacyl bromide effectively halts the production of these downstream signaling molecules.

Experimental Protocols

The following sections outline generalized, yet detailed, methodologies for the synthesis, purification, and characterization of 3,4-Dichlorophenacyl bromide, based on standard organic chemistry procedures for analogous compounds.[7][8][9]

Synthesis: Bromination of 3',4'-Dichloroacetophenone

This protocol describes the α-bromination of a ketone, a standard method for producing phenacyl bromides.[7]

-

Reagents & Materials:

-

Procedure:

-

Dissolve 1.0 equivalent of 3',4'-dichloroacetophenone in the chosen anhydrous solvent within the three-necked flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

If using a catalyst like AlCl₃, add a catalytic amount (e.g., 0.01 eq.) to the cooled solution.[7]

-

With vigorous stirring, add 1.0 equivalent of bromine dropwise from the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C.[8]

-

As the reaction proceeds, hydrogen bromide (HBr) gas will evolve, and the product may begin to precipitate.

-

After the bromine addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Purification

-

Work-up & Isolation:

-

Once the reaction is complete, cool the flask in an ice bath to maximize precipitation of the crude product.

-

Filter the solid product using suction filtration (Büchner funnel).

-

Wash the crude crystals with a cold solvent mixture, such as 50% aqueous ethanol or a water/petroleum ether mixture, to remove the color and unreacted starting materials.[7][8]

-

-

Recrystallization:

-

For higher purity, recrystallize the crude product from a suitable solvent, such as methanol or ethanol.[7][8]

-

Dissolve the solid in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Filter the purified white/pale yellow crystals and dry them under a vacuum.

-

Characterization

-

Purity Analysis (GC): Gas chromatography can be used to assess the purity of the final product, with commercial standards often exceeding 98.0%.

-

Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy should be employed to confirm the chemical structure. The resulting spectrum should be consistent with the this compound structure.

-

Melting Point Determination: The melting point of the purified product should be determined and compared to the literature values (54-60 °C) as a confirmation of purity.[4][5]

Typical Research Workflow

The use of 3,4-Dichlorophenacyl bromide as a research tool typically follows a structured workflow, from synthesis and validation to its application in biological assays to test a specific hypothesis.

Safety and Handling

3,4-Dichlorophenacyl bromide is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

-

GHS Classification: The compound is classified with the signal word "Danger".[10]

-

Primary Hazards:

-

Precautionary Measures:

-

P260: Do not breathe dusts or mists.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handle only in a chemical fume hood.

-

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed in a corrosives-compatible area. Incompatible with strong bases, oxidizing agents, and amines.[10]

References

- 1. 3,4-Dichlorophenacyl Bromide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-溴-3′,4′-二氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,4-dichlorophenacyl bromide | CAS#:2632-10-2 | Chemsrc [chemsrc.com]

- 6. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ias.ac.in [ias.ac.in]

- 10. fishersci.com [fishersci.com]

- 11. home.miracosta.edu [home.miracosta.edu]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to 2-Bromo-2',4'-dichloroacetophenone (C8H5BrCl2O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',4'-dichloroacetophenone, with the chemical formula C8H5BrCl2O, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a dichlorinated phenyl ring, makes it a valuable precursor for the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2-Bromo-2',4'-dichloroacetophenone, with a focus on its applications in research and development.

Physicochemical Properties

2-Bromo-2',4'-dichloroacetophenone is a white to off-white or brown crystalline solid or low melting solid with a faint odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol.[3]

Table 1: Physical and Chemical Properties of 2-Bromo-2',4'-dichloroacetophenone

| Property | Value | Reference(s) |

| Molecular Formula | C8H5BrCl2O | |

| Molecular Weight | 267.93 g/mol | |

| CAS Number | 2631-72-3 | |

| Appearance | White to off-white/brown crystalline powder or low melting solid | [1][2][3] |

| Melting Point | 25-29 °C | [3] |

| Boiling Point | 103-106 °C at 0.4 Torr | [3] |

| Density | 1.695 g/cm³ (predicted) | [3] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Refractive Index | 1.60 (predicted) | [3] |

Spectral Data

Synthesis and Reactivity

2-Bromo-2',4'-dichloroacetophenone is primarily used as an alkylating agent and an intermediate in the synthesis of more complex molecules.[1] Its reactivity is dominated by the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic substitution.

Experimental Protocols for Synthesis

Two common methods for the synthesis of 2-Bromo-2',4'-dichloroacetophenone are detailed below.

Protocol 1: Bromination using Bromine in Methanol [6]

-

Reaction Setup: Dissolve 50.5 g (0.267 mol) of 2′,4′-dichloroacetophenone in 100 g of methanol in a suitable reaction vessel.

-

Bromination: Heat the solution to a temperature of 45 to 50°C.

-

Addition of Bromine: Add 43.4 g (0.267 mol) of bromine dropwise to the heated solution.

-

Solvent Removal: After the addition is complete, evaporate the methanol under reduced pressure.

-

Work-up: Dissolve the resulting concentrate in 120 g of toluene.

-

Washing: Wash the toluene solution three times with 100 ml portions of water.

-

Final Isolation: Distill off the toluene under reduced pressure to obtain crude brown oily 2-bromo-2′,4′-dichloroacetophenone (yield: 68.0 g, 0.254 mol).[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS) [7]

-

Reaction Setup: Prepare a stirred solution of 2,4-dichloroacetophenone (0.37 mol, 1 equivalent) in 40 mL of acetonitrile.

-

Addition of NBS: Slowly add N-bromosuccinimide (0.37 mmol) to the solution and continue stirring for 10-15 minutes.

-

Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH, 0.74 mmol, 2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Washing: Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and hexane (4:96, v/v) to yield pure 2-bromo-2′,4′-dichloroacetophenone.[7]

Synthesis Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-2',4'-dichloroacetophenone CAS#: 2631-72-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]

- 7. 2-Bromo-2',4'-dichloroacetophenone | 2631-72-3 [chemicalbook.com]

Technical Guide: Spectral Data of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a compound of interest in synthetic chemistry and drug development. This document outlines its physicochemical properties and predicted spectral characteristics, offering a foundational reference for its identification and characterization.

Physicochemical Properties

This compound, with the chemical formula C₈H₅BrCl₂O, is a halogenated acetophenone derivative.[1][2] Its structure is characterized by a 3,4-dichlorophenyl ring attached to a bromoacetyl group. A summary of its key properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₅BrCl₂O | [1][2] |

| Molecular Weight | 267.93 g/mol | [1] |

| Monoisotopic Mass | 265.89008 Da | [1][2] |

| SMILES | C1=CC(=C(C=C1C(=O)CBr)Cl)Cl | [1][2] |

| InChIKey | PAKFHEFMTRCFAU-UHFFFAOYSA-N | [1][2] |

Predicted Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and bromine.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.4 - 4.6 | Singlet | 2H | -CH₂Br |

| ~ 7.6 - 7.8 | Doublet | 1H | Ar-H |

| ~ 7.8 - 8.0 | Doublet of doublets | 1H | Ar-H |

| ~ 8.1 - 8.3 | Doublet | 1H | Ar-H |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. The exact shifts and coupling constants would need to be determined experimentally.

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 30 - 35 | -CH₂Br |

| ~ 128 - 140 | Aromatic carbons |

| ~ 190 - 195 | Carbonyl carbon (C=O) |

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |

| ~ 1700 - 1680 | Strong | C=O stretch (ketone) |

| ~ 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 850 - 800 | Strong | C-Cl stretch |

| ~ 700 - 600 | Medium-Strong | C-Br stretch |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

| m/z | Ion | Notes |

| ~ 266, 268, 270 | [M]⁺ | Molecular ion peak cluster showing isotopic pattern for Br and Cl. |

| ~ 187, 189, 191 | [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |

| ~ 173, 175 | [C₆H₃Cl₂CO]⁺ | Fragment corresponding to the dichlorophenacyl cation. |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H.

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR spectra. Parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.

-

Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using various spectroscopic techniques.

Caption: Workflow for Compound Characterization.

This guide provides a summary of the predicted spectral data and general analytical methods for this compound. Experimental verification of this data is essential for its definitive characterization.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3',4'-dichlorophenacyl bromide, is a versatile bifunctional chemical intermediate. Its structure, featuring a reactive α-bromo ketone moiety, makes it a valuable building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent carbonyl group activates the α-carbon, enhancing its electrophilicity. This compound is extensively used in the synthesis of a wide array of heterocyclic compounds, chalcones, and other complex molecular architectures that are often investigated for their pharmacological potential.[1][2] These application notes provide an overview of its synthesis, key reaction mechanisms, and detailed protocols for its use in various synthetic transformations.

Synthesis of this compound

The most common method for synthesizing this compound is through the α-bromination of its corresponding ketone, 1-(3,4-dichlorophenyl)ethanone. This reaction is typically performed using a brominating agent under acidic conditions.[3][4]

Reaction Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of an enol. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of elemental bromine (Br₂), leading to the α-brominated product and the regeneration of the acid catalyst.[3]

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.[3][5]

Materials:

-

1-(3,5-dichlorophenyl)ethanone

-

Bromine (Br₂) or Pyridine hydrobromide perbromide

-

Glacial Acetic Acid

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃) solution (optional, for quenching excess bromine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 1-(3,5-dichlorophenyl)ethanone (0.019 mol) in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Cool the flask in an ice bath.

-

Slowly add bromine (0.02 mol) dropwise to the stirred solution using a dropping funnel over 30 minutes.[5] Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker of ice water to precipitate the product. If excess bromine color persists, add a few drops of sodium bisulfite solution until the color disappears.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone.

Data Summary: Synthesis Yields

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| 1-(3,5-dichlorophenyl)ethanone | Bromine | Acetic Acid | Room Temp. | 12 h | 81% | [5] |

| 4-chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C | 3 h | 85% | [3] |

| 1-(2,4-dichlorophenyl)ethanone | Bromine | Ethyl Ether | - | - | - | [6] |

General Reactivity: Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Due to the secondary nature of the α-carbon and the absence of significant steric hindrance, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7] The presence of the adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

Applications in Synthesis

Synthesis of Heterocycles: Hantzsch Thiazole Synthesis

A classic application of α-haloketones is the Hantzsch thiazole synthesis, where they react with a thioamide, such as thiourea, to form a thiazole ring. This reaction is a cornerstone in the synthesis of many pharmaceutically important compounds.[8]

Reaction Mechanism: The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoketone, displacing the bromide. The resulting intermediate then undergoes cyclization via an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aminothiazole product.

Experimental Protocol:

-

A mixture of this compound (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is refluxed for 3-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is poured into water and neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Synthesis of Chalcones: Claisen-Schmidt Condensation

This compound can be used as a precursor in the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are important intermediates for flavonoids and other biologically active compounds.[2][9][10] The synthesis involves a base-catalyzed condensation reaction with an aromatic aldehyde.

Experimental Protocol: This protocol describes the synthesis of a chalcone derivative, (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one.[11]

Materials:

-

1-(3,4-dichloroacetophenone) (Note: The reference uses the unbrominated ketone as the starting material for the chalcone synthesis. The brominated version would typically be used to add a substituent at the alpha position after chalcone formation or in different reaction schemes).

-

4-bromobenzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH) solution (40%)

Procedure:

-

Dissolve 1-(3,4-dichloroacetophenone) (2.5 g, 0.013 mol) and 4-bromobenzaldehyde (2.44 g, 0.013 mol) in 30 mL of ethanol.[11]

-

Add a few drops (4-5) of 40% KOH solution to the mixture.[11]

-

Stir the mixture vigorously for one hour at room temperature.[11]

-

Collect the resulting precipitate by filtration and dry it.

-

The crude product can be purified by recrystallization, for example, using acetone to grow single crystals via slow evaporation.[11]

Data Summary: Chalcone Synthesis

| Product | Method | Aldehyde | Ketone | Yield (%) | Melting Point (°C) | Reference |

| (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 4-bromobenzaldehyde | 1-(3,4-dichloroacetophenone) | 80% | 154 | [11] |

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in accordance with institutional and regulatory guidelines.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols for the Use of 2-Bromo-1-(3,4-dichlorophenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(3,4-dichlorophenyl)ethanone as a key starting material in the synthesis of biologically active compounds. The protocols detailed below are based on established synthetic methodologies and biological evaluation techniques, offering a guide for the development of novel therapeutic agents.

Introduction

This compound is a versatile chemical intermediate, primarily utilized in the Hantzsch thiazole synthesis to generate a variety of 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives. The presence of the 3,4-dichlorophenyl moiety is of significant interest in medicinal chemistry, as halogenated phenyl rings can enhance the biological activity and pharmacokinetic properties of drug candidates. This document outlines the synthesis of such derivatives and details their potential applications as antimicrobial and anticancer agents.

Key Applications

Derivatives of this compound have shown promise in the following therapeutic areas:

-

Antimicrobial Agents: Thiazole derivatives incorporating the 3,4-dichlorophenyl group have demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria.

-

Anticancer Agents: The 2-aminothiazole scaffold is a common feature in many compounds with antiproliferative activity. The incorporation of the 3,4-dichlorophenyl group can contribute to the cytotoxic effects of these molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a fundamental reaction for creating the core thiazole structure from this compound.

Materials:

-

This compound

-

Thiourea

-

Absolute Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute methanol.

-

Add thiourea (1 equivalent) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 3-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into an ice-water bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3,4-dichlorophenyl)thiazole.

Protocol 2: Synthesis of N-Substituted-2-amino-4-(3,4-dichlorophenyl)thiazole Derivatives

This protocol outlines the derivatization of the 2-amino group of the thiazole core, a common strategy to explore structure-activity relationships (SAR).

Materials:

-

2-Amino-4-(3,4-dichlorophenyl)thiazole

-

Appropriate acyl chloride or isothiocyanate

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-4-(3,4-dichlorophenyl)thiazole (1 equivalent) in an anhydrous solvent in a round-bottom flask.

-

Add a suitable base, such as pyridine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add the desired acyl chloride or isothiocyanate (1 equivalent) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to yield the N-substituted derivative.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

-

Synthesized thiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB.

-

Add the diluted bacterial suspension to each well of the microtiter plate.

-

Include positive control wells (bacteria with standard antibiotic) and negative control wells (bacteria with solvent only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized thiazole derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data

The following table summarizes the reported biological activities of thiazole derivatives containing a dichlorophenyl moiety.

| Compound ID | Structure/Substitution | Target Organism/Cell Line | Activity | Value |

| Thiazolyl-thiourea derivative | 3,4-dichlorophenyl | Staphylococcus aureus | MIC | 4-16 µg/mL[1] |

| Thiazolyl-thiourea derivative | 3,4-dichlorophenyl | Staphylococcus epidermidis | MIC | 4-16 µg/mL[1] |

| 2-amino-4-aryl thiazole derivative | p-fluoro substituted | 5-Lipoxygenase (5-LOX) | IC50 | ~10 µM[2] |

Note: The data for the 3,4-dichlorophenyl derivative is from a review and specific compound structures were not detailed. The 5-LOX inhibitory activity is for a related fluoro-substituted analog and suggests a potential anti-inflammatory mechanism.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanisms of action for many 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives are still under investigation, related compounds have been shown to interfere with key cellular processes. For instance, some 2-aminothiazole derivatives have been identified as inhibitors of enzymes like 5-Lipoxygenase (5-LOX), which is involved in inflammatory pathways[2]. In cancer, thiazole-based compounds can induce apoptosis and cell cycle arrest.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of thiazole derivatives with significant potential in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this scaffold. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives is warranted to advance their development as potential therapeutic agents.

References

Application Notes and Protocols: 2-Bromo-1-(3,4-dichlorophenyl)ethanone as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(3,4-dichlorophenyl)ethanone as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for its synthesis and its conversion into bioactive molecules, particularly thiazole and chalcone derivatives, are presented.

Introduction

This compound, also known as 3,4-dichlorophenacyl bromide, is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive α-bromo ketone moiety and a dichlorinated phenyl ring, makes it an ideal precursor for the construction of a diverse range of heterocyclic systems. The presence of the dichloro-substituents can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing their potency and metabolic stability. This document outlines the synthesis of the title compound and its application in the preparation of biologically active thiazoles and chalcones, with a focus on their antimicrobial and antifungal properties.

Synthesis of this compound

The preparation of this compound can be achieved through the bromination of the corresponding acetophenone. Two common methods are presented below.

Protocol 1: Bromination using Molecular Bromine

This protocol is adapted from the synthesis of similar α-bromoketones.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-(3,4-dichlorophenyl)ethanone (10 mmol) in a suitable solvent such as glacial acetic acid (50 mL) or ethyl ether (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (10 mmol) in the same solvent (10 mL) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) to precipitate the product. If acetic acid is used as the solvent, it can be removed by distillation under reduced pressure. If ethyl ether is used, the organic layer is separated, washed with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Starting Material | 1-(3,5-dichlorophenyl)ethanone | [1] |

| Brominating Agent | Bromine | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 81% | [1] |

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and more selective alternative to molecular bromine.[2][3]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(3,4-dichlorophenyl)ethanone (10 mmol) in a solvent such as methanol (20 mL) or a mixture of PEG-400 and water, add N-Bromosuccinimide (NBS) (11 mmol).[2]

-

Catalyst (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid, or a solid support like acidic alumina can be added to facilitate the reaction.[3][4]

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. Ultrasonic irradiation can also be employed to accelerate the reaction.[2]

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Acetophenones | [2][3] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [2][3] |

| Solvent | PEG-400:Water (1:2) / Methanol | [2][3] |

| Conditions | Ultrasonic irradiation / Reflux | [2][3] |

| Reaction Time | 15-20 min (ultrasound) | [2] |

| Yield | Good to excellent | [2][3] |

Applications in the Synthesis of Bioactive Molecules

Synthesis of 2-Aminothiazole Derivatives

2-Aminothiazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Hantzsch thiazole synthesis is a classic and efficient method for their preparation.

Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

-

Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

-

Addition of Thiourea: Add thiourea (10 mmol) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours.

-

Reaction Monitoring: Monitor the completion of the reaction by TLC.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization from ethanol to afford the desired 2-amino-4-(3,4-dichlorophenyl)thiazole.

| Parameter | Value | Reference |

| Starting Material | 2-bromo-1-(3-trifluromethyl) phenylethanone | [1] |

| Reagent | Substituted thiourea | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 30 mins (reflux) | [1] |

| Yield | Good | [1] |

DOT Script for Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their antifungal, antibacterial, and anticancer activities.[5] They are typically synthesized via the Claisen-Schmidt condensation.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol involves the condensation of 1-(3,4-dichlorophenyl)ethanone with various aromatic aldehydes.

-

Reaction Setup: Dissolve 1-(3,4-dichlorophenyl)ethanone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL) in a flask.

-

Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as 40% KOH or 10% NaOH, dropwise with stirring.

-

Reaction Conditions: Continue stirring at room temperature for several hours or overnight.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Starting Materials | 3',4'-dichloroacetophenone, 4-bromobenzaldehyde | [6] |

| Base | 40% KOH | [6] |

| Solvent | Ethanol | [6] |

| Reaction Time | 1 hour (stirring) | [6] |

| Yield | 80% for (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | [6] |

Caption: Thiazole Antimicrobial Mechanism.

Antifungal Mechanism of Chalcone Derivatives

The antifungal activity of chalcones is often attributed to their ability to disrupt the fungal cell membrane. [7]The α,β-unsaturated ketone moiety in the chalcone structure is believed to be a key pharmacophore. It can interact with and disrupt the integrity of the fungal cell wall and membrane, leading to leakage of cellular contents and ultimately fungal cell death.

DOT Script for Chalcone Antifungal Signaling Pathway

Caption: Chalcone Antifungal Mechanism.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel thiazole and chalcone derivatives. The demonstrated antimicrobial and antifungal activities of these derivatives highlight their potential as lead compounds in drug discovery programs. Further investigation into their mechanisms of action and structure-activity relationships is warranted to develop new and effective therapeutic agents.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 5. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 7. Antifungal activity, mechanism and QSAR studies on chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3',4'-dichlorophenacyl bromide, is a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds.[1] Its utility as a versatile synthon stems from the reactivity of the α-bromo ketone functional group, which allows for nucleophilic substitution and the construction of more complex molecular architectures.[1] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, influencing its reactivity.[1] Accurate characterization of this compound is critical to ensure purity and confirm its identity before use in subsequent synthetic steps.

This document provides detailed protocols for the analytical characterization of this compound using several instrumental methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Analysis Workflow

The general workflow for the characterization of a synthesized batch of this compound involves a series of analytical techniques to confirm its structure, purity, and identity.

References

Palladium-Catalyzed Reactions of Alpha-Bromoketones: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a range of palladium-catalyzed cross-coupling reactions utilizing α-bromoketones as key building blocks. These reactions offer powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Palladium-Catalyzed α-Arylation of α-Bromoketones

The α-arylation of ketones is a cornerstone of modern synthetic chemistry, allowing for the direct formation of a bond between an aromatic ring and the α-carbon of a carbonyl group. Palladium catalysis has emerged as the premier method for this transformation, demonstrating broad substrate scope and functional group tolerance. The use of α-bromoketones as electrophilic partners in these reactions provides a reliable and efficient route to α-aryl ketones, which are prevalent motifs in numerous biologically active compounds and functional materials.

Applications:

-

Drug Discovery: Synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other pharmaceutical agents.

-

Materials Science: Development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.

-

Natural Product Synthesis: Construction of complex carbocyclic and heterocyclic frameworks.

Reaction Mechanism:

The catalytic cycle for the α-arylation of ketones typically proceeds through a sequence of oxidative addition, enolate formation and coordination, and reductive elimination.

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of α-bromoketones.

Quantitative Data for α-Arylation of α-Bromoketones

| Entry | α-Bromoketone | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopropiophenone | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | Tol-BINAP (3.6) | NaOtBu | Toluene | 80 | 12 | 85 | [1] |

| 2 | 2-Bromo-2-methylpropiophenone | 4-Chloroanisole | [Pd(IHept)(acac)Cl]₂ (0.05) | - | NaOtBu | Toluene | 100 | 16 | 92 | [1] |

| 3 | α,α-Difluoroacetophenone | Bromobenzene | Palladacycle 1 (2) | P(t-Bu)Cy₂ (4) | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [2] |

| 4 | 2-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | N/A |

| 5 | 1-Bromo-2-octanone | 1-Naphthylbromide | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS | THF | 70 | 24 | 78 | N/A |

Experimental Protocol: α-Arylation of 2-Bromopropiophenone with 4-Bromotoluene

Materials:

-

2-Bromopropiophenone

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and Tol-BINAP (24.4 mg, 0.036 mmol, 3.6 mol%).

-

Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst.

-

To this catalyst mixture, add 2-bromopropiophenone (213 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure α-aryl ketone.

Palladium-Catalyzed Negishi Coupling of α-Bromoketones